molecular formula C14H29NO5 B065339 n-Octyl-D-glucosamine CAS No. 188033-95-6

n-Octyl-D-glucosamine

Cat. No.: B065339
CAS No.: 188033-95-6
M. Wt: 291.38 g/mol
InChI Key: UWPXUJJRQWODJN-REWJHTLYSA-N
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Description

N-Octyl-D-glucosamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of amino sugar that is synthesized from glucose and octanol. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

N-Octyl-D-glucosamine has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial properties and can be used as a preservative in food and cosmetic products. It has also been studied as a potential drug delivery system due to its ability to cross cell membranes. Additionally, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of n-Octyl-D-glucosamine is not fully understood. However, it is believed to interact with cell membranes and affect their permeability. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to modulate the activity of immune cells, such as macrophages and T cells. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using n-Octyl-D-glucosamine in lab experiments is its relatively low toxicity. It has also been shown to be stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain applications.

Future Directions

There are several future directions for research on n-Octyl-D-glucosamine. One area of interest is its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a drug delivery system. Finally, there is potential for the development of new food and cosmetic products that utilize this compound as a preservative.

Synthesis Methods

N-Octyl-D-glucosamine can be synthesized using a two-step process. The first step involves the conversion of glucose to glucosamine using an enzyme called glucosamine synthase. The second step involves the reaction of glucosamine with octanol to form this compound. This synthesis method is relatively simple and can be easily scaled up for industrial applications.

Properties

188033-95-6

Molecular Formula

C14H29NO5

Molecular Weight

291.38 g/mol

IUPAC Name

(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(octylamino)hexanal

InChI

InChI=1S/C14H29NO5/c1-2-3-4-5-6-7-8-15-11(9-16)13(19)14(20)12(18)10-17/h9,11-15,17-20H,2-8,10H2,1H3/t11-,12+,13+,14+/m0/s1

InChI Key

UWPXUJJRQWODJN-REWJHTLYSA-N

Isomeric SMILES

CCCCCCCCN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

SMILES

CCCCCCCCNC(C=O)C(C(C(CO)O)O)O

Canonical SMILES

CCCCCCCCNC(C=O)C(C(C(CO)O)O)O

synonyms

N-OCTYL-D-GLUCOSAMINE

Origin of Product

United States

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